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Compound of Interest

Compound Name: CYP51-IN-12

Cat. No.: B1497880 Get Quote

Disclaimer: Extensive searches for a specific compound designated "CYP51-IN-12" did not

yield any publicly available information. It is possible that this is an internal, unpublished, or

alternative name for a known compound. This guide, therefore, provides a comprehensive

overview of the biological target of CYP51 inhibitors, using well-characterized examples to

illustrate the core principles, quantitative data, and experimental methodologies relevant to this

class of molecules.

Introduction
The primary biological target of the CYP51 inhibitor class is Sterol 14α-demethylase, a crucial

enzyme in the biosynthesis of sterols.[1][2][3] This enzyme, belonging to the cytochrome P450

superfamily and designated as CYP51, is highly conserved across biological kingdoms,

including fungi, protozoa, plants, and mammals.[1][2] In fungi, CYP51 is essential for the

synthesis of ergosterol, a vital component of the fungal cell membrane that regulates fluidity

and permeability.[2] Inhibition of CYP51 disrupts ergosterol production, leading to the

accumulation of toxic 14α-methylated sterol precursors and ultimately compromising fungal cell

membrane integrity and function, resulting in fungistatic or fungicidal activity.[4][5] Due to its

essential role in pathogenic microorganisms, CYP51 is a major target for the development of

antifungal and antiparasitic drugs.[1][3]

Quantitative Data on CYP51 Inhibition
The potency of CYP51 inhibitors is typically quantified by their half-maximal inhibitory

concentration (IC50) and their binding affinity (Kd). The following tables summarize
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representative quantitative data for well-studied CYP51 inhibitors against CYP51 from various

species.

Table 1: IC50 Values of Representative Azole Antifungals against Fungal and Human CYP51

Compound
Target
Organism

CYP51 Isoform IC50 (µM) Reference

Voriconazole
Aspergillus

fumigatus
AfCYP51A < 0.25 [4]

Voriconazole
Aspergillus

fumigatus
AfCYP51B < 0.25 [4]

Voriconazole Homo sapiens HsCYP51 112 [4]

Isavuconazole
Aspergillus

fumigatus
AfCYP51A/B ~0.22 - 0.45 [4]

Isavuconazole Homo sapiens HsCYP51 25 [4]

Fluconazole Candida albicans CaCYP51 0.4 - 0.6 [6]

Itraconazole Candida albicans CaCYP51 0.4 - 0.6 [6]

Ketoconazole Candida albicans CaCYP51 0.4 - 0.6 [6]

Ketoconazole
Trypanosoma

cruzi
TcCYPE51 0.014 [7][8]

Posaconazole
Trypanosoma

cruzi
TcCYPE51 0.048 [7][8]

Table 2: Binding Affinity (Kd) of Azole Antifungals for Fungal and Human CYP51
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Compound
Target
Organism

CYP51 Isoform Kd (nM) Reference

Clotrimazole Candida albicans CaCYP51 42 - 131 [9]

Itraconazole Candida albicans CaCYP51 42 - 131 [9]

Ketoconazole Candida albicans CaCYP51 42 - 131 [9]

Fluconazole Homo sapiens HsCYP51 ~30,500 [9]

Voriconazole Homo sapiens HsCYP51 ~2,300 [9]

Signaling Pathway and Mechanism of Action
The primary mechanism of action of CYP51 inhibitors does not involve a classical signaling

pathway but rather the direct inhibition of a key metabolic enzyme. The ergosterol biosynthesis

pathway is a multi-step process, and CYP51 catalyzes a critical demethylation step.
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Caption: Inhibition of CYP51 in the ergosterol biosynthesis pathway.

Experimental Protocols
The determination of CYP51 inhibition involves several key experimental procedures.

Recombinant CYP51 Expression and Purification
Objective: To obtain a sufficient quantity of pure and active CYP51 enzyme for in vitro assays.
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Methodology:

Gene Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans or Homo

sapiens) is cloned into an appropriate expression vector, often with a tag (e.g., His-tag) to

facilitate purification.

Heterologous Expression: The expression vector is transformed into a suitable host, typically

Escherichia coli. The cells are cultured under optimal conditions to induce protein

expression.

Cell Lysis and Solubilization: The cells are harvested and lysed. Since CYP51 is a

membrane-bound protein, detergents are used to solubilize the membrane fraction and

extract the enzyme.

Purification: The solubilized protein is purified using chromatographic techniques. Affinity

chromatography (e.g., Ni-NTA for His-tagged proteins) is a common first step, followed by

other methods like ion exchange and size-exclusion chromatography to achieve high purity.

Characterization: The purity and concentration of the enzyme are determined by SDS-PAGE

and spectrophotometry (CO-difference spectrum for P450 enzymes).[10]

CYP51 Reconstitution and Activity Assay
Objective: To measure the catalytic activity of CYP51 and the inhibitory effect of test

compounds.

Methodology:

Reconstitution: The purified CYP51 is reconstituted in a reaction mixture containing its redox

partner, NADPH-cytochrome P450 reductase (CPR), and lipids (e.g.,

dilauroylphosphatidylcholine) to mimic a membrane environment.[10]

Reaction Mixture: The standard reaction mixture includes the reconstituted CYP51, CPR, a

NADPH regenerating system (e.g., isocitrate and isocitrate dehydrogenase), and the CYP51

substrate (e.g., lanosterol).[10]
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Inhibition Assay: The test inhibitor (e.g., CYP51-IN-12) is added to the reaction mixture at

various concentrations. A control reaction without the inhibitor is also prepared.

Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and

incubated at a controlled temperature (e.g., 37°C). The reaction is stopped after a specific

time by adding a solvent to extract the sterols.

Product Analysis: The sterol extract is analyzed by High-Performance Liquid

Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate

and quantify the substrate and the demethylated product.

IC50 Determination: The percentage of inhibition at each inhibitor concentration is

calculated, and the data are fitted to a dose-response curve to determine the IC50 value.[6]

[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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